Human Intestinal Maltase Potency: DNJ vs. Acarbose, Miglitol, and Voglibose
In a direct comparison using human small intestinal microsomes, deoxynojirimycin (DNJ) inhibited maltase activity with an IC50 of 0.96 µM and a Ki of 0.071 µM. This represents a 15.8-fold greater potency than acarbose (IC50: 15.2 µM, Ki: 2.6 µM) and a 3.9-fold greater potency than miglitol (IC50: 3.7 µM, Ki: 0.57 µM). Voglibose, another clinical comparator, showed an IC50 of 1.3 µM and a Ki of 0.17 µM [1]. The experiment was conducted using maltose as a substrate (74 mM) in maleate buffer (pH 6.0) at 37°C, with glucose oxidase-based detection.
| Evidence Dimension | Inhibition of human small intestinal maltase (IC50 / Ki) |
|---|---|
| Target Compound Data | IC50 = 0.96 µM; Ki = 0.071 µM |
| Comparator Or Baseline | Acarbose: IC50 = 15.2 µM, Ki = 2.6 µM; Miglitol: IC50 = 3.7 µM, Ki = 0.57 µM; Voglibose: IC50 = 1.3 µM, Ki = 0.17 µM |
| Quantified Difference | DNJ is 15.8× (vs. acarbose), 3.9× (vs. miglitol), and 1.4× (vs. voglibose) more potent by IC50. |
| Conditions | Human small intestinal microsome (batch MIC318017, BIOPREDIC International), 0.1 M maleate buffer (pH 6.0), substrate maltose (74 mM), 37°C, 30 min incubation, glucose-oxidase method. |
Why This Matters
For in vitro enzyme assays where maximal target engagement without off-target effects is critical, DNJ requires a significantly lower molar concentration, reducing the risk of non-specific binding artifacts common with higher concentrations of acarbose or miglitol.
- [1] Yamagishi, T. et al. (2021) 'A review of antidiabetic active thiosugar sulfoniums, salacinol and neokotalanol, from plants of the genus Salacia', Journal of Natural Medicines, 75(3), pp. 449–466. (Table 2) View Source
